molecular formula C10H9ClO B7906994 1-(4-Chlorophenyl)cyclopropanecarbaldehyde CAS No. 100845-90-7

1-(4-Chlorophenyl)cyclopropanecarbaldehyde

Cat. No.: B7906994
CAS No.: 100845-90-7
M. Wt: 180.63 g/mol
InChI Key: HEGXENQCLACJQG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C10H9ClO. It is characterized by a cyclopropane ring attached to a 4-chlorophenyl group and an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)cyclopropanecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with diazomethane to form 1-(4-chlorophenyl)cyclopropane, which is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of robust oxidizing agents and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-)

Major Products Formed:

    Oxidation: 1-(4-Chlorophenyl)cyclopropanecarboxylic acid

    Reduction: 1-(4-Chlorophenyl)cyclopropanemethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(4-Chlorophenyl)cyclopropanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of cyclopropane derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with cyclopropane moieties.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopropanecarbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclopropanecarbaldehyde can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)cyclopropanecarbaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    1-(4-Methylphenyl)cyclopropanecarbaldehyde: Contains a methyl group instead of chlorine, affecting its chemical behavior and applications.

    1-(4-Nitrophenyl)cyclopropanecarbaldehyde:

This compound is unique due to its specific combination of a cyclopropane ring, a 4-chlorophenyl group, and an aldehyde functional group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGXENQCLACJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466838
Record name 1-(4-chlorophenyl)cyclopropanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100845-90-7
Record name 1-(4-chlorophenyl)cyclopropanecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-(4-chlorophenyl)cyclopropane carboxylic acid (784 mg, 3.99 mmol) in dichloromethane (30 mL) was added sequentially at room temperature with N,O-dimethylhydroxylamine hydrochloride (389 mg, 3.99 mmol), benzotriazole-1-yloxytrispyrrolidinophosphonium hexafluorophosphate (2.28 g, 4.39 mmol) and triethylamine (807 mg, 7.97 mmol). The resultant was stirred at the same temperature for 20 min, and extracted with chloroform. The organic layer was dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was dissolved in toluene (30 mL), added at −78° C. with a solution of diisobutylaluminum hydride in toluene (1.01 M, 4.35 mL), and the resultant was stirred at the same temperature for 1 hour. The reaction solution was added with hydrochloric acid, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified using column chromatography (hexane:ethyl acetate=3:1), and 1-(4-chlorophenyl)cyclopropane carboaldehyde (460 mg, 63.7%) was obtained.
Quantity
784 mg
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
389 mg
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
807 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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